5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H13ClN2O2S2 and its molecular weight is 352.85. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives exhibit potent anticancer activity. Research by Hafez and El-Gazzar (2017) demonstrated that these compounds, including similar thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, show significant anticancer effects on various human cancer cell lines such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown to be nearly as active as the chemotherapeutic drug doxorubicin in some instances, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Synthesis and Characterization
Lu et al. (2012) described an efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one, a compound closely related to the chemical . This method involves a tandem aza-Wittig reaction and cyclization process, highlighting the importance of these compounds in synthetic chemistry and their potential applications in various fields (Lu et al., 2012).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives are known for their antimicrobial and anti-inflammatory activities. Tolba et al. (2018) synthesized a new series of these compounds and tested them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential use in treating these conditions (Tolba et al., 2018).
Serotonin Receptor Antagonists
Some derivatives of thieno[2,3-d]pyrimidine, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been studied for their ability to bind to serotonin 5-HT6 receptors. Ivachtchenko et al. (2010) found that these compounds showed significant binding affinity and inhibitory activity against the functional cellular responses to serotonin, suggesting their potential use in neurological or psychiatric disorders (Ivachtchenko et al., 2010).
Antifungal Agents
Bari and Haswani (2017) focused on synthesizing thienopyrimidin-4(3H)-thiones as a new class of antifungal agents. These compounds exhibited potent antifungal activity against various strains, comparable to the antifungal drug ketoconazole. This highlights the potential of thieno[2,3-d]pyrimidine derivatives in developing new antifungal medications (Bari & Haswani, 2017).
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S2/c1-20-7-6-18-14(19)12-10(8-22-13(12)17-15(18)21)9-4-2-3-5-11(9)16/h2-5,8H,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBGTXBXGLOBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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